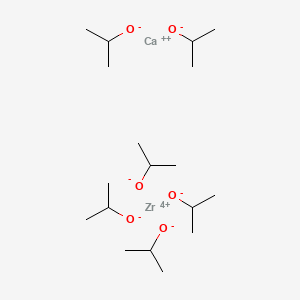

calcium;propan-2-olate;zirconium(4+)

Description

Contextualization of Mixed-Metal Alkoxides in Contemporary Research

Mixed-metal alkoxides are compounds that contain two or more different metal atoms linked by alkoxide bridges. In recent years, these compounds have garnered considerable attention due to their unique structural features and their role as versatile molecular precursors for the synthesis of complex oxide materials. google.comacs.org The precise stoichiometric control and atomic-level mixing of metals within a single molecular species make them highly attractive for creating homogeneous multi-component oxides with tailored properties. researchgate.net Research in this field is driven by the demand for advanced materials with specific catalytic, electronic, and ceramic applications. acs.org

Significance of Heterometallic Alkoxides as Molecular Precursors

Heterometallic alkoxides serve as single-source precursors (SSPs), offering a distinct advantage over conventional mixed-oxide preparation methods, which often involve the mechanical mixing of individual metal oxides or salts. The use of SSPs ensures a pre-defined and uniform distribution of the constituent metals on a molecular level. acs.orgmdpi.com This molecular homogeneity is often retained during the transformation to the final oxide material, typically through sol-gel or thermal decomposition processes. researchgate.net This approach allows for the synthesis of phase-pure, nanostructured materials at lower temperatures, with enhanced control over stoichiometry, particle size, and morphology. nih.gov The decomposition of these precursors can lead to the formation of bimetallic oxides or metal-doped oxides with diverse applications. acs.orgnih.gov

Overview of Zirconium(IV) Alkoxides and Calcium Alkoxides in Chemical Synthesis

Zirconium(IV) alkoxides, such as zirconium(IV) isopropoxide, are widely utilized as precursors for the synthesis of zirconia (ZrO2)-based materials. rsc.orgchemrxiv.org These materials are of significant technological importance due to their high thermal stability, mechanical strength, and ionic conductivity. The reactivity of zirconium alkoxides can be tuned by the choice of the alkyl group, influencing the hydrolysis and condensation rates in sol-gel processes. rsc.org

Calcium alkoxides, such as calcium isopropoxide, are also important in chemical synthesis, though their application has been explored to a lesser extent compared to transition metal alkoxides. They are employed in the preparation of calcium-containing materials and as catalysts in various organic reactions. The synthesis of calcium alkoxides can be achieved through the reaction of calcium metal with the corresponding alcohol.

The combination of zirconium and calcium alkoxides into a single molecular entity, such as calcium;propan-2-olate;zirconium(4+), provides a direct route to calcium zirconate (CaZrO3), a perovskite-type ceramic with important dielectric and refractory properties. mdpi.com

Research Landscape and Gaps Pertaining to Calcium;propan-2-olate;zirconium(4+) Systems

The research landscape for heterometallic alkoxides is extensive, with numerous studies on various combinations of metals. acs.orgnih.gov However, detailed investigations specifically focused on the calcium;propan-2-olate;zirconium(4+) system are less common. While the use of mixed calcium and zirconium alkoxide precursors for the synthesis of calcium zirconate via sol-gel methods is documented, comprehensive characterization of the isolated bimetallic alkoxide itself is not widely reported.

A significant gap in the current literature is the lack of a definitive single-crystal X-ray diffraction study of calcium;propan-2-olate;zirconium(4+). Such a study would provide invaluable information about its precise molecular structure, including the coordination environments of the calcium and zirconium ions and the nature of the isopropoxide bridging. Furthermore, while spectroscopic data for related zirconium alkoxides are available, detailed NMR and IR spectroscopic studies and a thorough thermal decomposition analysis specifically for this bimetallic compound are not extensively published. This limits a complete understanding of its solution behavior and its transformation pathway to the oxide material.

Detailed Research Findings

Synthesis: The synthesis of heterometallic alkoxides like calcium zirconium isopropoxide can be approached by reacting the individual metal alkoxides, such as calcium isopropoxide and zirconium isopropoxide, in a suitable organic solvent. Another common method involves the direct reaction of metal halides with the desired alcohol in the presence of a base. rsc.orgchemrxiv.org

Spectroscopic Characterization (Illustrative Data from Related Compounds):

Characterization of such compounds typically involves a combination of spectroscopic techniques.

| Technique | Expected Observations for a Heterometallic Isopropoxide |

| ¹H NMR | Complex multiplets in the methine region (CH) and a doublet for the methyl protons (CH₃) of the isopropoxide ligands. The complexity arises from the presence of both bridging and terminal alkoxide groups. |

| ¹³C NMR | Resonances corresponding to the methine and methyl carbons of the isopropoxide ligands. Shifts can indicate different coordination environments. |

| FT-IR | Characteristic C-O stretching frequencies for alkoxides, typically in the 1000-1150 cm⁻¹ range. The presence of M-O-M' bridges can influence these vibrations. |

Thermal Analysis (Illustrative Data from Related Precursors):

Thermogravimetric analysis (TGA) is crucial for understanding the transformation of the molecular precursor to the final oxide material. The decomposition of calcium zirconium isopropoxide is expected to occur in multiple steps, involving the loss of organic ligands and the eventual formation of calcium zirconate. The decomposition of calcium oxalate (B1200264) monohydrate, for instance, shows distinct weight loss steps corresponding to dehydration, formation of calcium carbonate, and subsequent decomposition to calcium oxide. h-and-m-analytical.com A similar multi-step decomposition would be anticipated for the bimetallic alkoxide.

| Temperature Range (°C) | Expected Weight Loss Event |

| 100-250 | Loss of solvent and volatile organic fragments. |

| 250-500 | Major decomposition of the alkoxide ligands. |

| >500 | Formation of the final calcium zirconate (CaZrO₃) ceramic phase. |

The sol-gel synthesis of calcium zirconate fibers from non-alkoxide precursors has shown the formation of the CaZrO₃ phase after heat treatment at 700 °C. nih.gov The use of a single-source alkoxide precursor like calcium;propan-2-olate;zirconium(4+) would likely facilitate the formation of the desired phase at even lower temperatures due to the pre-existing atomic-level mixing of the metals.

Properties

IUPAC Name |

calcium;propan-2-olate;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C3H7O.Ca.Zr/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+2;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAKIAWXLKTFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ca+2].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42CaO6Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Calcium;propan 2 Olate;zirconium 4+ Derived Systems

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the analysis of crystalline materials, providing fundamental insights into their atomic and molecular structure. carleton.edu By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, detailed information about the unit cell dimensions, bond lengths, and bond angles can be obtained. carleton.edu This is crucial for identifying new materials and understanding their intrinsic properties. mdpi.com

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used for the identification of crystalline phases in a bulk sample. carleton.edu The method involves irradiating a finely ground, powdered sample with monochromatic X-rays and measuring the diffraction pattern produced. carleton.edu This pattern serves as a unique fingerprint for a specific crystalline compound, allowing for phase identification by comparison with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). jkdhs.org

In the context of systems derived from calcium;propan-2-olate;zirconium(4+), PXRD is instrumental for several purposes:

Phase Identification: Confirming the formation of the desired crystalline phase and identifying any crystalline impurities. For instance, in the synthesis of mixed-oxide ceramics from heterometallic precursors, PXRD can verify the formation of phases like CaZrO₃ or other calcium-zirconium-oxide polymorphs. rms-foundation.ch

Purity Assessment: Quantifying the phase purity of a synthesized material. carleton.edu

Structural Evolution Studies: Monitoring changes in the crystal structure as a function of processing parameters, such as temperature. For example, the structural evolution of zirconia gels and thin films obtained from alkoxide precursors has been evaluated using XRD, showing that the local atomic ordering can resemble either monoclinic or tetragonal ZrO₂ depending on the processing temperature. researchgate.net

The diffraction pattern provides data on the interplanar spacings (d-spacings) within the crystal lattice, which are calculated from the diffraction angles (2θ) using Bragg's Law (nλ = 2d sinθ). carleton.edu

Table 1: Representative PXRD Data Interpretation for a Hypothetical Calcium Zirconate Phase

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 28.2 | 3.16 | 100 | (111) |

| 32.8 | 2.73 | 45 | (200) |

| 47.1 | 1.93 | 60 | (220) |

| 55.8 | 1.65 | 35 | (311) |

This table is illustrative and does not represent actual data for a specific "calcium;propan-2-olate;zirconium(4+)"-derived phase without experimental results.

For an unambiguous determination of the molecular structure, Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique. mdpi.com Unlike PXRD, which provides information averaged over a polycrystalline sample, SC-XRD uses a single, well-ordered crystal. azooptics.com This allows for the precise determination of atomic positions within the crystal's unit cell, leading to accurate measurements of bond lengths, bond angles, and torsional angles. carleton.edu

The application of SC-XRD to crystalline derivatives of calcium;propan-2-olate;zirconium(4+) would provide invaluable information on:

Molecular Connectivity: Establishing the precise bonding arrangement between the calcium, zirconium, and propan-2-olate ligands.

Coordination Environments: Defining the coordination number and geometry of the metal centers (e.g., tetrahedral, octahedral). In related zirconium alkoxide complexes, zirconium has been observed in distorted octahedral coordination geometries. nih.gov

Bridging and Terminal Ligands: Differentiating between propan-2-olate groups that bridge between metal centers and those that are terminally bonded to a single metal.

Supramolecular Structure: Revealing how individual molecules pack together in the solid state through intermolecular interactions. mdpi.com

Obtaining suitable single crystals for SC-XRD can be challenging but is essential for a definitive structural elucidation. azooptics.com The structural data obtained is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. utwente.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamic behavior of molecules in solution. chemrxiv.org It provides detailed information about the chemical environment of specific nuclei.

Proton (¹H) NMR spectroscopy is particularly useful for characterizing the organic ligands in organometallic compounds like calcium;propan-2-olate;zirconium(4+). The chemical shifts (δ) of the protons in the propan-2-olate ligands provide information about their electronic environment and whether they are in terminal or bridging positions.

In a typical propan-2-olate ligand, one would expect to see two main signals:

A septet (or multiplet) for the methine proton (-CH-).

A doublet for the methyl protons (-CH₃).

The integration of these signals can confirm the stoichiometry of the ligands relative to each other. In complex bimetallic alkoxides, multiple signals may be observed for the propan-2-olate groups, indicating the presence of different ligand environments within the molecule or the existence of multiple species in dynamic equilibrium in solution. nih.gov For example, in zirconium(IV) isopropoxide isopropanol (B130326) complex, the ¹H NMR spectrum shows distinct resonances for the different isopropoxide and isopropanol moieties. nih.gov The disappearance of isopropoxide resonances in ¹H NMR can be used to monitor precursor conversion in reactions. researchgate.net

Table 2: Hypothetical ¹H NMR Data for a Calcium Zirconium Isopropoxide Complex

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.5 | septet | 2H | Bridging -OCH(CH₃)₂ |

| 4.2 | septet | 4H | Terminal -OCH(CH₃)₂ |

| 1.3 | doublet | 12H | Bridging -OCH(CH₃)₂ |

| 1.2 | doublet | 24H | Terminal -OCH(CH₃)₂ |

This table is illustrative. Actual chemical shifts and multiplicities would depend on the specific structure and solvent used.

While direct NMR observation of calcium (⁴³Ca) and zirconium (⁹¹Zr) is challenging due to their quadrupolar nature and low natural abundance, heteronuclear NMR can be highly informative when studying analogous systems. For example, in studies of heterobimetallic alkoxides containing other metals, nuclei like ²⁷Al or ¹¹⁹Sn can provide valuable structural insights. researchgate.net

²⁷Al NMR: In aluminum-zirconium alkoxide systems, ²⁷Al NMR can distinguish between different coordination environments of the aluminum atom, such as four-, five-, and six-coordinate species. nih.gov

¹¹⁹Sn NMR: For tin-containing analogues, ¹¹⁹Sn NMR chemical shifts are sensitive to the coordination number and geometry of the tin center. researchgate.net

By analogy, if suitable NMR-active isotopes were present in a modified calcium-zirconium system, heteronuclear NMR would be a powerful probe of the metal coordination spheres.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. scitepress.org These techniques are complementary and provide a characteristic "fingerprint" for the compound, offering insights into functional groups and the nature of chemical bonds. researchgate.net

In the study of calcium;propan-2-olate;zirconium(4+) and its derivatives, IR and Raman spectroscopy can be used to:

Identify Functional Groups: The presence of C-H, C-O, and metal-oxygen (M-O) bonds can be confirmed by their characteristic vibrational frequencies.

Characterize Bonding: The position of the C-O and M-O stretching bands can provide information about the nature of the alkoxide bonding. For instance, the frequency of the C-O stretching vibration can differ for terminal versus bridging alkoxide ligands.

Distinguish between Polymorphs: Different crystalline forms of a material will exhibit distinct vibrational spectra. rsc.org

Table 3: Typical Vibrational Band Assignments for Metal Alkoxides

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 2800-3000 | ν(C-H) | IR, Raman |

| 1300-1400 | δ(C-H) | IR, Raman |

| 950-1150 | ν(C-O) | IR |

| 400-600 | ν(Zr-O) | IR, Raman |

| 200-400 | ν(Ca-O) | IR, Raman |

This table provides general ranges. ν = stretching, δ = bending. Specific frequencies are sensitive to the molecular structure and environment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a material. In the context of systems derived from calcium;propan-2-olate;zirconium(4+), FTIR is instrumental in tracking the transformation from the alkoxide precursor to the final oxide material.

The FTIR spectrum of the initial precursor, such as zirconium n-propoxide, displays characteristic bands corresponding to the organic ligands. researchgate.net Key features include stretching modes of C-H bonds in the –CH₃ and –CH₂ groups, typically observed around 2960, 2950, and 2874 cm⁻¹. researchgate.net Additionally, bands related to the C-O-Zr linkage are prominent; for example, a band at 1132 cm⁻¹ can be attributed to a combination of C-O-Zr and skeletal stretches, while a peak around 1005 cm⁻¹ is due to C-O-Zr stretching. researchgate.net

Upon thermal treatment or hydrolysis, these organic-related bands diminish and are replaced by new bands characteristic of the resulting inorganic framework. For instance, in the formation of zirconia (ZrO₂), broad peaks indicating the bending vibrations of water (H-O-H) molecules may appear around 1635 cm⁻¹ and 1386 cm⁻¹. researchgate.net More importantly, strong absorption bands corresponding to the Zr-O bond in the O=Zr=O structure emerge at lower wavenumbers, such as 419 cm⁻¹, 745 cm⁻¹, and 1021 cm⁻¹. researchgate.net The presence of calcium can influence the position and shape of these Zr-O bands, reflecting the formation of a mixed-oxide structure. FTIR analysis can thus confirm the removal of the isopropoxide ligands and the formation of the metal-oxide network.

Table 1: Key FTIR Peak Assignments for Zirconium Alkoxide-Derived Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2870-2960 | C-H stretching in alkyl groups (isopropoxide) | researchgate.net |

| ~1635 | H-O-H bending vibrations (adsorbed water) | researchgate.net |

| ~1132 | C-O-Zr stretching and skeletal vibrations | researchgate.net |

| ~1005 | C-O-Zr stretching | researchgate.net |

| ~419-1021 | Zr-O stretching vibrations in zirconia (ZrO₂) | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that is highly sensitive to the crystalline structure and local symmetry of metal oxides. It is particularly effective for characterizing the anionic sublattice and defect topology in materials like calcia-stabilized zirconia. mdpi.com The Raman spectrum of such materials is often complex due to perturbations from heterocationic doping (Ca²⁺ substituting for Zr⁴⁺), which creates oxygen vacancies to maintain charge neutrality. mdpi.com

This technique can serve as a fingerprint for the anionic sublattice structure in Ce₁₋ₓZrₓO₂₋δ-based materials, which share similarities with calcia-stabilized zirconia. mdpi.com Different polymorphs of zirconia (monoclinic, tetragonal, cubic) exhibit distinct Raman signatures, allowing for phase identification. For materials derived from calcium;propan-2-olate;zirconium(4+), Raman spectroscopy can track the phase transformations during calcination and identify the stabilized phase.

Key spectral regions include:

800-1080 cm⁻¹: Associated with symmetric stretching of Si-O tetrahedra in silicate (B1173343) systems, but in zirconia systems, bands in this region can be related to specific vibrational modes of the Zr-O lattice. researchgate.net

430-540 cm⁻¹: This range often contains the most intense peaks for zirconia, corresponding to various vibrational modes of the Zr-O bonds. The exact position and shape are sensitive to the crystal phase.

100-250 cm⁻¹: These low-frequency bands can be attributed to vibrations of Ca-O polyhedra and external lattice modes. researchgate.net

By analyzing the Raman spectra under controlled conditions, subtle structural differences arising from synthesis variations can be discerned, providing insight into oxygen vacancy distribution and defect topologies. mdpi.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for studying the local geometric and electronic structure of materials, regardless of their state (crystalline, amorphous, liquid, etc.). springernature.com This makes it particularly valuable for analyzing materials derived from alkoxide precursors, which often pass through amorphous or poorly crystalline stages. An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), both of which provide complementary information. springernature.comnih.gov The technique's sensitivity allows it to probe the local environment around a specific absorbing atom (like Zr or Ca), making it a powerful tool for complex, multicomponent systems. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region refers to the oscillatory structure of the absorption coefficient well above an absorption edge (typically from ~50 to 1000 eV above the edge). nih.govlibretexts.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. youtube.commpg.de Analysis of the EXAFS signal provides quantitative information about the local atomic environment around the absorbing atom, including:

Coordination Number (CN): The number of nearest-neighbor atoms.

Interatomic Distance (R): The bond lengths between the absorbing atom and its neighbors.

Debye-Waller Factor (σ²): A measure of the structural and thermal disorder in the bond distances.

For systems derived from calcium;propan-2-olate;zirconium(4+), EXAFS measurements at the Zr K-edge (17998 eV) are used to determine the precise coordination environment of the zirconium atoms. mdpi.com For example, EXAFS can reveal the Zr-O bond distance and coordination number, as well as the presence of second-nearest neighbors like Zr-Zr or Zr-Ca. This allows researchers to distinguish between different structural arrangements, such as isolated ZrO₆ octahedra or the formation of a condensed zirconia network. mdpi.comresearchgate.net Studies on related systems have shown that changes in metal ion concentration can lead to a decrease in the coordination number and a shortening of the average metal-oxygen bond length. mdpi.com

Table 2: Structural Parameters Derivable from EXAFS at the Zr K-edge

| Parameter | Description | Typical Value/Range (for ZrO₂) | Reference |

| Coordination Number (CN) | Number of nearest oxygen atoms surrounding the central Zr atom. | 6-8 | mdpi.com |

| Interatomic Distance (R) | Average distance between the central Zr atom and its neighboring O atoms. | ~2.1 - 2.2 Å | mdpi.com |

| Debye-Waller Factor (σ²) | Mean-square fluctuation in the interatomic distance (static and thermal). | Varies with structure/temp. | mdpi.com |

| R-factor (%) | Goodness-of-fit parameter for the EXAFS model. | < 2 | mdpi.com |

X-ray Absorption Near Edge Structure (XANES)

The XANES region, also known as NEXAFS, encompasses the features from just below to about 50 eV above the absorption edge. libretexts.org This region is highly sensitive to the formal oxidation state and the coordination chemistry (e.g., tetrahedral vs. octahedral coordination) of the absorbing atom. libretexts.orgunipd.it The shape and position of the absorption edge are determined by the excitation of a core electron to unoccupied electronic states. scispace.com

For materials derived from calcium;propan-2-olate;zirconium(4+), XANES spectra can be collected at both the Zr K-edge and the Ca L₃,₂-edges.

Zr K-edge XANES: The pre-edge features in the Zr K-edge spectrum are particularly informative. The intensity and energy of these features, which arise from 1s to 4d transitions, are sensitive to the local symmetry around the Zr atom. This allows for the differentiation between centrosymmetric (like octahedral) and non-centrosymmetric (like tetrahedral) coordination environments.

Ca L₃,₂-edge XANES: Each calcium-containing compound exhibits a unique fine structure at its L₃,₂-edges, which acts as a fingerprint for its specific local environment. researchgate.net This allows for the identification of different calcium phases and can track chemical changes during processes like hydration or thermal treatment. researchgate.net

XANES is therefore a powerful tool for confirming the oxidation state of zirconium (expected to be +4) and for qualitatively assessing its local geometry and how it is influenced by the presence of calcium in the mixed-oxide lattice. unipd.it

Electron Microscopy for Morphological and Nanostructural Investigations

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of materials. An electron beam is scanned across the sample's surface, and the resulting signals (primarily secondary and backscattered electrons) are used to generate high-resolution images of the topography.

In the analysis of materials synthesized from calcium;propan-2-olate;zirconium(4+), SEM reveals critical information about the product's physical characteristics, which are heavily dependent on the synthesis and processing conditions (e.g., calcination temperature, reaction time). acs.org SEM imaging can show whether the final material consists of discrete nanoparticles, larger agglomerates, or a porous network. researchgate.netresearchgate.net For example, studies on related zirconia-based systems have used SEM to observe the formation of spherical nanoparticles and to show how additives can inhibit agglomeration and control crystallite size. researchgate.net The images can also clearly depict the porous structure of bio-composites, a key feature for applications like tissue engineering. researchgate.net

Table 3: Morphological Features of Derived Materials Investigated by SEM

| Feature | Description | Significance | Reference |

| Particle Size | The dimensions of individual particles in the material. | Influences surface area, reactivity, and sintering behavior. | researchgate.net |

| Morphology | The shape of the particles (e.g., spherical, lamellar, irregular). | Affects packing, flowability, and mechanical properties of the bulk material. | researchgate.net |

| Agglomeration | The extent to which primary particles are clustered together. | Impacts dispersion in composites and effective surface area. | researchgate.net |

| Porosity | The presence of voids or pores within the material's structure. | Crucial for applications in catalysis, filtration, and scaffolds. | researchgate.net |

| Surface Texture | The fine-scale topographical features on the particle surfaces (e.g., smooth, rough). | Affects surface interactions and adhesion. | acs.org |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution structural and morphological characterization of materials synthesized from calcium zirconium alkoxide precursors. illinois.edu It provides direct imaging of the material's microstructure, including particle size, shape, and the degree of crystallinity. In the context of materials derived from the calcination of calcium;propan-2-olate;zirconium(4+), TEM is instrumental in observing the evolution from an amorphous gel or precursor state to crystalline zirconia-based phases. illinois.edu

Researchers utilize TEM to visualize the nanoscale features of the resulting powders. Bright-field imaging can reveal the general morphology and size distribution of the particles, while high-resolution TEM (HRTEM) allows for the observation of crystal lattice fringes, providing direct evidence of crystallinity and the identification of different crystal polymorphs. psu.edu Furthermore, selected area electron diffraction (SAED) patterns obtained via TEM can distinguish between amorphous and crystalline structures and can be used to determine the crystal structure of individual nanoparticles. illinois.edu For instance, studies on related zirconium-based systems have used TEM to compare the grain structures of oxides, noting that alloys with lower corrosion rates tend to form larger, well-oriented columnar grains, whereas higher corrosion rates are associated with smaller, equiaxed grains. psu.edu This level of detailed analysis is crucial for understanding how synthesis and processing conditions influence the final microstructure of calcium-doped zirconia.

Thermal Analysis for Decomposition Pathways and Phase Transformations

Thermal analysis techniques are fundamental in mapping the decomposition of the calcium;propan-2-olate;zirconium(4+) precursor and the subsequent phase transformations that occur upon heating. researchgate.netmicroscopy.cz These methods monitor changes in the physical and chemical properties of a material as a function of temperature, providing a detailed profile of its thermal stability and the nature of the solid-state reactions involved in its conversion to a ceramic oxide. acs.orgacs.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for studying the thermal decomposition of metal alkoxides. libretexts.org It measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org For the calcium zirconium isopropoxide system, the TGA curve reveals distinct stages of weight loss, which correspond to specific chemical events such as the evaporation of residual solvent, the decomposition of alkoxide ligands, and the removal of hydroxyl groups. acs.orgresearchgate.net

The analysis of a TGA thermogram allows for the quantitative determination of mass loss at each stage, which can be correlated with the loss of specific molecular fragments. For example, an initial weight loss below 200°C is typically attributed to the removal of adsorbed water or alcohol. Subsequent, more significant weight losses at higher temperatures (200-500°C) correspond to the pyrolysis of the organic propanolate ligands and the decomposition of intermediate carbonate or oxycarbonate species that may form. researchgate.netresearchgate.net The temperature at which the mass stabilizes indicates the completion of the decomposition process, yielding the final inorganic oxide. researchgate.net The atmosphere under which the analysis is performed (e.g., inert or oxidative) can significantly influence the decomposition pathway and the final product. acs.org

Table 2: Illustrative TGA Data for the Decomposition of a Bimetallic Alkoxide Precursor

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Source(s) |

|---|---|---|---|

| 50 - 150 | ~5 - 12% | Loss of physisorbed water and residual propan-2-ol solvent. | researchgate.net |

| 150 - 300 | ~20 - 25% | First stage of ligand pyrolysis; decomposition of more labile organic groups. | acs.org |

| 300 - 500 | ~15 - 20% | Second stage of decomposition; breakdown of remaining organic residues and intermediate species (e.g., carbonates). | researchgate.netresearchgate.net |

| > 500 | Stable Mass | Formation of the final mixed metal oxide (Ca-stabilized ZrO₂). No further mass loss observed. | researchgate.net |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are complementary techniques to TGA that measure the heat flow associated with thermal events. libretexts.org While TGA tracks mass changes, DTA/DSC detects endothermic (heat absorbing) and exothermic (heat releasing) processes, even those not associated with a change in mass, such as crystallization, phase transitions, and solid-state reactions. acs.orgresearchgate.net

In the study of the calcium;propan-2-olate;zirconium(4+) system, a DTA or DSC curve will show peaks corresponding to various transformations. Endothermic peaks at lower temperatures often correlate with the volatilization events seen in TGA. researchgate.net Crucially, sharp exothermic peaks at higher temperatures, which are not accompanied by mass loss in the TGA curve, signify crystallization events. acs.org For zirconia-based systems, a prominent exothermic peak typically indicates the transformation of the amorphous precursor into the crystalline tetragonal or cubic phase. researchgate.net Further exothermic or endothermic peaks at even higher temperatures can signal the transition from these metastable phases to the more stable monoclinic zirconia phase. researchgate.net The presence of calcium as a dopant is known to influence these transformation temperatures, often stabilizing the desirable tetragonal or cubic phases at lower temperatures. acs.orgresearchgate.net

Table 3: Typical Thermal Events Observed by DTA/DSC for Ca-Zr Alkoxide-Derived Systems

| Temperature (°C) | Peak Type | Associated Thermal Event | Source(s) |

|---|---|---|---|

| ~180 | Endothermic | Desorption of weakly bound solvent/water. Corresponds to initial mass loss in TGA. | researchgate.net |

| ~350 | Broad Exothermic | Combustion/decomposition of organic ligands. Corresponds to major mass loss in TGA. | acs.org |

| ~450 | Sharp Exothermic | Crystallization of the amorphous gel into the metastable tetragonal ZrO₂ phase. No associated mass loss. | researchgate.netacs.org |

| > 700 | Exothermic | Phase transformation from tetragonal to monoclinic ZrO₂. The exact temperature depends on factors like crystallite size and doping. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Calcium;propan 2 Olate;zirconium 4+

Hydrolysis and Condensation Kinetics

The transformation of calcium;propan-2-olate;zirconium(4+) into an inorganic oxide network is initiated by hydrolysis and condensation reactions. Hydrolysis involves the nucleophilic attack of water on the zirconium center, which is more electrophilic than calcium, leading to the replacement of isopropoxide ligands with hydroxyl groups and the liberation of propan-2-ol.

Zr(OPrⁱ)₄ + H₂O → Zr(OH)(OPrⁱ)₃ + PrⁱOH

This initial step is typically fast. Subsequent condensation reactions can proceed via two main pathways:

Olation: A reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule to form a metal-oxygen-metal bridge. (OPrⁱ)₃Zr-OH + (OPrⁱ)₄Zr → (OPrⁱ)₃Zr-O-Zr(OPrⁱ)₃ + PrⁱOH

Oxolation: A reaction between two hydroxyl groups, eliminating a water molecule to form an oxo bridge. This process is often slower than olation and can be accelerated by heat or catalysts. (OPrⁱ)₃Zr-OH + HO-Zr(OPrⁱ)₃ → (OPrⁱ)₃Zr-O-Zr(OPrⁱ)₃ + H₂O

| Parameter | Effect on Kinetics | Typical Observation |

|---|---|---|

| Water-to-Alkoxide Ratio (h) | Increases rates of both hydrolysis and condensation. | Low h leads to linear chains; high h leads to cross-linked gels. |

| pH (Catalyst) | Acidic or basic conditions catalyze the reactions. | Acid catalysis promotes slower condensation; base catalysis promotes rapid particle formation. |

| Temperature | Increases reaction rates. | Higher temperatures can accelerate oxolation and gel aging. |

| Solvent | Solvent polarity and ability to hydrogen bond can affect reaction pathways. | Parent alcohol (propan-2-ol) can suppress hydrolysis through reversible reactions. |

Ligand Exchange Reactions and Solvation Effects

Ligand exchange is a fundamental reaction for modifying the reactivity of metal alkoxides. chemguide.co.ukcrunchchemistry.co.uk In the context of calcium;propan-2-olate;zirconium(4+), the isopropoxide ligands can be replaced by other nucleophilic species. This process is an equilibrium reaction, and the position of the equilibrium can be shifted by using a high concentration of the incoming ligand. chemguide.co.ukcrunchchemistry.co.uk

M(OPrⁱ)ₓ + Y ⇌ M(OPrⁱ)ₓ₋₁Y + PrⁱOH

Chloride ions, for example, can replace isopropoxide ligands, which alters the coordination number and geometry of the metal center. crunchchemistry.co.uk Such exchanges can significantly impact the subsequent hydrolysis and condensation rates.

Solvation plays a crucial role in the reactivity of the bimetallic alkoxide. The solvent molecules can coordinate to the metal centers, influencing their electrophilicity and steric accessibility. In aqueous solutions, for instance, calcium and zirconium ions are strongly solvated by water molecules. rsc.orgwikipedia.org The solvation shell of Ca²⁺ is dynamic, and the presence of other ions like hydroxide can significantly alter the orientation of surrounding water molecules. rsc.org In non-aqueous solvents like methanol (B129727) or ethanol (B145695), the solvent can participate in alcoholysis reactions, leading to the exchange of isopropoxide ligands for methoxide (B1231860) or ethoxide ligands, thereby changing the precursor's reactivity. The structure of metal ions in solution is essential for understanding chemical processes and reaction mechanisms. nih.gov

Oligomerization and Polymerization Pathways

In solution, metal alkoxides rarely exist as simple monomers. Calcium alkoxides are known to form oligomeric clusters, and the structure of these clusters is sensitive to the nature of the alkyl group. researchgate.net Similarly, zirconium alkoxides undergo self-condensation or oligomerization, with species like the tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ being predominant in aqueous solutions. nih.gov For the mixed Ca-Zr isopropoxide, hetero-metallic oligomers are likely formed in solution through bridging isopropoxide groups.

The polymerization pathway during the sol-gel process begins with the formation of these small oligomers. As hydrolysis and condensation continue, these oligomers link together. The pathway can be generally described by two models:

Reaction-Limited Cluster Aggregation (RLCA): Individual small, dense particles form first and then slowly aggregate to form the gel network.

Diffusion-Limited Cluster Aggregation (DLCA): Aggregation is rapid, leading to more open, fractal-like gel structures.

The specific pathway is influenced by the reaction conditions. For instance, base-catalyzed condensation tends to follow a cluster-cluster aggregation model, resulting in particulate sols. In contrast, acid-catalyzed systems often lead to more linear, weakly branched polymers that entangle to form the gel network. The presence of both calcium and zirconium adds complexity, as the differential reactivity of the two metals can lead to inhomogeneities in the polymer structure if conditions are not carefully controlled.

Influence of Coordination Environment on Reactivity

The reactivity of the calcium and zirconium centers is directly linked to their coordination environment. Zirconium(IV) is a hard Lewis acid and typically adopts coordination numbers from 6 to 8. nih.gov In zirconium alkoxides, the metal center is highly unsaturated and readily expands its coordination sphere to accommodate incoming nucleophiles like water or other ligands. This high reactivity is the driving force for hydrolysis. The coordination environment of Zr⁴⁺ in non-aqueous solvents can differ significantly from that in water. nih.gov

| Metal Center | Typical Coordination Number | Lewis Acidity | Influence on Reactivity |

|---|---|---|---|

| Zirconium(IV) | 6-8 | High | Primary site for nucleophilic attack (hydrolysis); high tendency to form oxo-bridges. nih.gov |

| Calcium(II) | 6-8 | Moderate | Modifies overall oligomer structure; influences steric hindrance and reaction rates at Zr centers. researchgate.netresearchgate.net |

Interactions with Modifying Agents and Organic Additives

The reactivity of the calcium-zirconium isopropoxide system can be precisely controlled through the use of modifying agents or organic additives. These are typically molecules that can coordinate to the metal centers and act as chemical control agents. Carboxylic acids, β-diketones, and glycols are common examples.

For instance, a carboxylic acid like 3-pentenoic acid can react with a zirconium alkoxide to form a new complex where an alkoxide group is replaced by a carboxylate ligand. researchgate.net

Zr(OPrⁱ)₄ + RCOOH ⇌ (RCOO)Zr(OPrⁱ)₃ + PrⁱOH

These new carboxylate ligands are generally more resistant to hydrolysis than the original alkoxide ligands. This has two main effects:

Steric Hindrance: The bulkier modifying ligand can sterically hinder the metal center, slowing down the approach of water molecules.

Reduction of Functionality: It reduces the number of reactive sites available for hydrolysis on the metal precursor.

By controlling the hydrolysis and condensation rates, these additives allow for better management of the sol-to-gel transition, preventing uncontrolled precipitation and leading to more homogeneous materials. The choice of additive can also influence the structure of the final oxide material. Additives like potassium and calcium have been shown to act as promoters in cerium-zirconium oxide catalysts by increasing the proportion of reactive oxygen species on the surface. researchgate.net The modification of calcium alkoxides with different alcohols has also been studied to improve properties for specific applications, such as stone consolidation. researchgate.netrsc.org

Applications of Calcium;propan 2 Olate;zirconium 4+ in Advanced Materials Science

Precursors for Oxide Ceramics and Nanomaterials

Calcium zirconium isopropoxide is a versatile precursor for generating a range of calcium-zirconium-oxide based ceramics and nanomaterials. Its high reactivity and solubility in organic solvents make it an ideal starting material for wet-chemical synthesis routes like the sol-gel process, enabling the formation of homogeneous, high-purity materials at lower temperatures than traditional solid-state reaction methods.

The synthesis of phase-pure calcium zirconate (CaZrO₃) is a primary application of calcium zirconium isopropoxide. core.ac.ukamericanelements.comsigmaaldrich.com As a single-source precursor, it ensures a uniform, atomic-level mixing of calcium and zirconium ions, which is crucial for forming the desired perovskite crystal structure upon thermal treatment.

In a typical sol-gel process, calcium zirconium isopropoxide is dissolved in an alcohol, such as 2-methoxyethanol (B45455) or isopropanol (B130326). core.ac.uk The solution undergoes hydrolysis and condensation reactions, often initiated by the addition of water, to form a gel. This gel, containing a homogeneously dispersed network of Ca-O-Zr linkages, is then dried and calcined at elevated temperatures. Heat treatment at temperatures as low as 700 °C can be sufficient to crystallize the amorphous gel into monophasic calcium zirconate. core.ac.uk This approach offers significant advantages over conventional solid-state methods, which require much higher temperatures (upwards of 1400 °C) and can result in incomplete reactions and phase impurities. google.comresearchgate.net

Research has demonstrated the use of mixed precursor systems, such as combining calcium isopropoxide and zirconium(IV) propoxide, to achieve similar outcomes. core.ac.ukresearchgate.net The controlled reaction of these precursors in a common solvent leads to the formation of a spinnable sol, which can be used to fabricate polycrystalline calcium zirconate fibers with excellent thermal stability up to 1800 °C. core.ac.uk

Table 1: Sol-Gel Synthesis Parameters for Calcium Zirconate

| Precursors | Solvent | Process | Calcination Temperature | Resulting Phase | Reference |

|---|---|---|---|---|---|

| Calcium Isopropoxide, Zirconium(IV) Propoxide | Ethanol (B145695), 2-methoxyethanol | Sol-Gel | 500-1100 °C | Calcium Zirconate, Calcia-Stabilized Zirconia | core.ac.ukresearchgate.net |

| Zirconium Acetylacetonate, Calcium Nitrate | Methanol (B129727) | Sol-Gel Fiber Spinning | 700-900 °C | Monophasic CaZrO₃ Fibers | core.ac.uk |

Zirconia (ZrO₂) exists in three crystalline forms: monoclinic at room temperature, tetragonal above 1170 °C, and cubic above 2370 °C. For many high-temperature and structural applications, it is necessary to stabilize the tetragonal or cubic phases at room temperature to prevent destructive phase transformations during thermal cycling. Calcium oxide (CaO) is a common and effective stabilizing agent. americanelements.comsamaterials.com

Calcium zirconium isopropoxide is an excellent precursor for producing calcia-stabilized zirconia (CSZ) with a highly uniform distribution of calcium dopant within the zirconia matrix. By adjusting the Ca:Zr ratio in the precursor synthesis, the amount of CaO in the final ceramic can be precisely controlled. The sol-gel method, using a combination of calcium isopropoxide and zirconium propoxide, allows for the synthesis of CSZ nanopowders. core.ac.ukresearchgate.net After hydrolysis and gelation, the resulting gel is heat-treated. Studies show that powders treated at 500 °C can yield a pure cubic phase of zirconia, which can be further sintered into a dense ceramic material. core.ac.uk

The use of such molecular precursors ensures that the calcium dopant is dispersed on a molecular level, leading to a more efficient and complete stabilization of the zirconia lattice compared to mechanically mixing CaO and ZrO₂ powders. mdpi.com This molecular-level homogeneity results in materials with improved mechanical properties, higher ionic conductivity, and enhanced thermal stability. samaterials.com

Table 2: Properties of Calcia-Stabilized Zirconia (CSZ)

| Property | Description | Significance | Reference |

|---|---|---|---|

| Phase Stability | Prevents transformation from tetragonal to monoclinic phase upon cooling, avoiding cracking. | Crucial for thermal barrier coatings and refractory applications. | researchgate.netsamaterials.com |

| Ionic Conductivity | The introduction of Ca²⁺ creates oxygen vacancies, enhancing oxygen ion transport at high temperatures. | Key property for use in oxygen sensors and solid oxide fuel cells. | nih.gov |

| Mechanical Toughness | Stabilization of the tetragonal phase allows for transformation toughening, where a crack tip can induce a phase change that absorbs energy. | Improves fracture resistance, making it suitable for structural ceramics and dental implants. | mdpi.com |

The versatility of the sol-gel process using calcium zirconium isopropoxide extends to the fabrication of one-dimensional nanostructures like fibers and zero-dimensional nanoparticles. nih.govmdpi.com By controlling the viscosity and concentration of the precursor sol, it can be made suitable for electrospinning or centrifugal spinning techniques to produce continuous precursor fibers. core.ac.uk Subsequent calcination of these polymer-precursor composite fibers burns off the organic components and crystallizes the inorganic network, yielding ceramic nanofibers of calcium zirconate or calcia-stabilized zirconia. core.ac.ukmdpi.com

These nanofibers possess a very high surface-area-to-volume ratio, making them attractive for applications in catalysis, high-temperature filtration, and as scaffolds for tissue engineering. mdpi.comnih.gov For example, zirconia nanofibers are explored as flexible scaffolds for bone tissue regeneration due to their biocompatibility and stability. mdpi.com

Similarly, nanoparticles can be synthesized by controlling the hydrolysis and condensation reactions in dilute solutions, often with the use of surfactants or capping agents to limit particle growth. nih.govsigmaaldrich.com The sol-gel method is considered highly effective for synthesizing nanosized particles of materials like zirconia, allowing for control over particle size, phase, and purity at low temperatures. nih.gov The resulting nanoparticles of calcium zirconate or CSZ can be used in dental composites, as radiopacifiers, or as components in advanced composite materials. mdpi.comnih.gov

Thin Film Deposition Technologies

Calcium zirconium isopropoxide is also a key precursor for the deposition of thin films of calcium zirconate and related materials. Its volatility and ability to decompose cleanly make it suitable for various deposition techniques that are fundamental to microelectronics and optical coatings.

The sol-gel process is a cost-effective and versatile method for depositing thin films on various substrates. researchgate.net A solution containing calcium zirconium isopropoxide is applied to a substrate by spin-coating or dip-coating. The solvent evaporates, leaving a thin layer of the precursor gel. A subsequent heat treatment converts this gel into a dense, crystalline ceramic film.

The chemistry of alkoxide precursors like zirconium propoxide is critical; it is highly unstable towards nucleophilic agents like water, which can lead to uncontrolled precipitation of ZrO₂. researchgate.nettudublin.ie The use of a bimetallic precursor like calcium zirconium isopropoxide can help moderate the reactivity and promote the formation of a stable, homogeneous Ca-Zr-O network within the film. This controlled process is essential for achieving uniform, crack-free films with good adhesion to the substrate. nih.govnih.gov These films can serve as dielectric layers in capacitors, protective coatings against corrosion, or as thermal barrier coatings.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques that provide highly conformal coatings with precise thickness control at the atomic level. wikipedia.orgnih.gov The success of these methods relies heavily on the properties of the molecular precursors used. sigmaaldrich.com An ideal precursor must be sufficiently volatile to be transported into the deposition chamber in the gas phase and thermally stable enough to avoid decomposition before reaching the substrate. umich.edu

Metal alkoxides, including isopropoxides, are a common class of precursors for CVD and ALD. sigmaaldrich.comnih.govrsc.org While individual precursors like zirconium isopropoxide have been studied, depositing multi-component oxides like calcium zirconate requires either co-injection of separate calcium and zirconium precursors or the use of a single-source precursor. harvard.edupsu.edu

Using separate precursors can be challenging due to different volatilities and reaction kinetics, which can lead to poor stoichiometric control in the final film. Calcium zirconium isopropoxide, as a single-source precursor, circumvents this issue by delivering both metals in the correct ratio within a single molecule. This ensures the uniform incorporation of both calcium and zirconium into the growing film. While research into ALD and CVD of ternary oxides is complex, the development of heterometallic alkoxides like calcium zirconium isopropoxide is a critical step toward the reliable, bottom-up fabrication of advanced electronic and optical devices. rsc.orgharvard.edu

Microstructure and Crystallization Control in Films

The use of calcium and zirconium alkoxide precursors, such as calcium;propan-2-olate;zirconium(4+), is central to the sol-gel wet chemical technology for producing specialized thin films. This method offers precise control over the final material's microstructure and crystallinity. The process typically involves the hydrolysis and polycondensation of the metal alkoxides, which results in a colloid—a stable dispersion of solid particles within a solvent. core.ac.uk This colloidal solution, or 'sol', can then be applied to a substrate using techniques like spin-coating to form a uniform oxide thin film. core.ac.uk

Research into the production of perovskite CaZrO3 thin films, a promising candidate for high-dielectric-constant gate materials in MOSFET applications, highlights the critical role of post-deposition heat treatment. materialsproject.orgresearchgate.net Initially, after deposition, the films exist in an amorphous state. The transition to a crystalline structure is controlled by the annealing temperature.

Detailed studies using precursors like calcium acetate (B1210297) and zirconium butoxide (a related alkoxide) demonstrate that films annealed at 550°C remain amorphous and may contain residual carbonates. core.ac.ukresearchgate.net However, upon increasing the annealing temperature to 600°C or higher, the carbonates decompose, and the film crystallizes into the desired orthorhombic perovskite CaZrO3 phase. core.ac.ukresearchgate.net Further heat treatment can influence the phase composition and crystallite size. For instance, nanoparticles synthesized via microwave-assisted methods and subsequently heat-treated between 800°C and 1200°C show a mixture of stoichiometric and non-stoichiometric CaZrO3 phases, with crystallite sizes reaching approximately 75 nm at 1200°C. cdmf.org.br This control over the crystalline phase is crucial as it directly impacts the material's electronic properties, such as its energy gap. cdmf.org.br

Table 1: Effect of Annealing Temperature on CaZrO3 Film Crystallinity

| Annealing Temperature | Film State | Key Observations | Source(s) |

| 550°C | Amorphous | Contains residual calcium carbonate. | core.ac.ukresearchgate.net |

| ≥ 600°C | Crystalline | Carbonates decompose; crystallization into perovskite structure occurs. | core.ac.ukresearchgate.net |

| 800°C - 1200°C | Crystalline | Formation of well-crystallized mixed oxide phases of CaZrO3. | cdmf.org.br |

Composite Material Fabrication

In the realm of composite materials, calcium-containing compounds derived from precursors like calcium;propan-2-olate;zirconium(4+) play a vital role as modifying agents to enhance material properties. A notable application is in the fabrication of zirconia-toughened alumina (B75360) (ZTA) composites, which are valued for their high strength and fracture toughness in demanding applications like cutting tools and aerospace components. researchgate.net

Additives such as calcium fluoride (B91410) (CaF2) are incorporated into the ZTA matrix to inhibit grain growth and refine the microstructure during high-temperature sintering. researchgate.net A fine-grained microstructure is desirable as it can prevent stress concentrations and the initiation of cracks, thereby improving the mechanical reliability of the ceramic composite. researchgate.net

The synthesis of these composite powders can be achieved through chemical routes like co-precipitation. researchgate.net In a typical process, precursors for alumina, zirconia, and the calcium compound are combined in a solution to precipitate a homogenous mixture of the components. For example, a composite powder of ZTA and CaF2 has been successfully synthesized using this method. researchgate.net The resulting powder consists of distinct phases of Al2O3, ZrO2, and CaF2, which are confirmed through X-ray diffraction (XRD) analysis. researchgate.net This approach allows for the creation of a composite material that combines the toughness of zirconia with the specific microstructural benefits imparted by the calcium additive. researchgate.netnih.gov

Table 2: Components of a Zirconia-Toughened Alumina Composite

| Component | Chemical Formula | Function in Composite | Source(s) |

| Alumina | Al2O3 | Primary matrix material. | researchgate.net |

| Zirconia | ZrO2 | Toughening agent. | researchgate.net |

| Calcium Fluoride | CaF2 | Additive to inhibit grain growth and refine microstructure. | researchgate.net |

Emerging Applications in Optoelectronic Materials (e.g., Photoluminescence of Zr-doped systems)

The calcium-zirconium-oxide system is gaining attention for its potential in optoelectronic applications, particularly due to its photoluminescent (PL) properties when appropriately doped or structured. The CaZrO3 lattice serves as an excellent host for various dopants, and its optical properties can be tuned by introducing specific elements or by controlling structural defects. unesp.brnih.gov

Intense photoluminescence has been observed in Zr-doped calcium copper titanate powders, where the structural ordering plays a key role in the emission mechanism. unesp.br Research indicates that the most intense PL emission for this system was achieved with a 5% Zirconium concentration, calcined at 750°C, resulting in a visible emission peak at approximately 520 nm. unesp.br

The PL effect is often linked to structural defects, such as oxygen vacancies, which can be created during synthesis and processing. scielo.brresearchgate.net In nanometric zirconium oxide solid solutions containing yttrium and lanthanum, the PL effect at lower temperatures is attributed to defects, while emissions at higher temperatures are caused by electronic transitions like O-2p → Zr-4d. scielo.brresearchgate.net These materials exhibit multiple emission peaks across the visible spectrum, including at 543 nm, 561 nm, 614 nm, and 641 nm, when calcined at 900°C. researchgate.net Similarly, erbium-doped CaZrO3 phosphors show strong upconversion luminescence, with emission peaks in the green part of the spectrum (around 555 nm and 567 nm) under near-infrared excitation. nih.gov These findings underscore the versatility of Ca-Zr-O systems as a platform for developing new phosphors and other optoelectronic materials for applications in solid-state lighting and sensors. nih.govresearchgate.net

Table 3: Photoluminescence in Zirconium-Containing Oxide Systems

| Material System | Dopant/Condition | Processing | Emission Peak(s) | Source(s) |

| Zr-doped Calcium Copper Titanate | 5% Zr | Calcined at 750°C | ~520 nm | unesp.br |

| Er-doped CaZrO3 | Erbium (Er³⁺) | Combustion Synthesis | 555 nm, 567 nm | nih.gov |

| ZrO2-Y2O3-La2O3 | Yttrium (Y), Lanthanum (La) | Calcined at 900°C | 543 nm, 561 nm, 614 nm, 641 nm | researchgate.net |

Catalytic Applications and Mechanistic Insights of Calcium;propan 2 Olate;zirconium 4+ and Derived Systems

Role as Precursors for Heterogeneous Catalysts

Calcium;propan-2-olate;zirconium(4+) and related alkoxide systems are precursors to calcium-zirconium oxide (CaO-ZrO₂) catalysts. The thermal treatment (calcination) of the precursor yields a mixed oxide material where calcium oxide is highly dispersed on a zirconia support. This high dispersion is fundamental to the resulting catalyst's activity and properties. Zirconium oxide itself is a material of significant interest in catalysis, serving as both an active material and a support due to its chemical stability and structural properties. researchgate.netscielo.org.ar The combination with calcium oxide creates a powerful solid base catalyst.

Active Sites and Surface Chemistry of Derived Calcium-Zirconium Oxides

The catalytic activity of CaO-ZrO₂ materials is intrinsically linked to their surface chemistry, particularly the nature and strength of their active sites. For a wide array of reactions, these active sites are basic in nature.

Basic Sites : The primary active sites on CaO-ZrO₂ catalysts are basic sites, which are crucial for reactions like transesterification and condensation. researchgate.netresearchgate.net The synergistic interaction and potential electron transfer between CaO and MgO (in mixed systems) can lead to the formation of strong base sites. researchgate.net The number of strong base sites, often quantified by temperature-programmed desorption of carbon dioxide (CO₂-TPD), has been shown to directly correlate with the catalytic activity in reactions such as the self-condensation of acetone (B3395972). researchgate.netmdpi.com In CaO-ZrO₂ systems, the basicity is influenced by the dispersion of CaO on the zirconia support.

Surface Oxygen and Vacancies : For oxidation reactions, the catalytic process can be governed by a Mars-van Krevelen mechanism, where the mobility of lattice oxygen is key. mdpi.com The presence of zirconia in mixed oxides can enhance oxygen mobility and the availability of surface oxygen species. mdpi.com Oxygen vacancies on the zirconia surface are believed to lower the adsorption energy of molecules like CO₂, promoting their dissociation. rsc.org

Impact of Preparation Method on Catalytic Performance

The method used to synthesize the CaO-ZrO₂ catalyst from its precursors has a profound impact on its structural properties and, consequently, its catalytic performance.

Impregnation vs. Co-precipitation : Different synthesis strategies, such as impregnation, co-precipitation, and sol-gel methods, lead to catalysts with varied properties. researchgate.netresearchgate.net For CaO supported on monoclinic zirconia, impregnation has been identified as a superior method to precipitation for creating highly active base catalysts. researchgate.net A catalyst prepared by impregnating 10 wt% CaO on monoclinic zirconia showed high activity for the self-condensation of acetone. researchgate.net

Calcination Temperature : The temperature at which the precursor is calcined is a critical parameter. It affects the crystallinity, phase composition, and surface area of the resulting oxide. For instance, in the preparation of CaO-based catalysts from calcium carbide slag, calcination at 600 °C was used to obtain the active CaO phase. beilstein-journals.orgbeilstein-journals.org For CaO-ZrO₂ samples, calcination at high temperatures (e.g., 1000 K) can lead to the stabilization of the tetragonal phase of zirconia, although the monoclinic phase often remains dominant. researchgate.net

Metal Oxide Loading : The amount of CaO dispersed on the zirconia support is a key factor. For CaO/ZrO₂ catalysts prepared by impregnation, activity was found to increase with CaO loading up to 10 wt%, after which it decreased. This phenomenon is attributed to a decrease in the dispersion of the active CaO phase at higher loadings. researchgate.net

| Parameter | Observation | Impact on Performance | Source |

|---|---|---|---|

| Preparation Method | Impregnation of CaO on monoclinic zirconia is more effective than precipitation. | Results in higher activity for base-catalyzed reactions like acetone self-condensation. | researchgate.net |

| CaO Loading | Activity increases up to 10 wt% CaO, then decreases at higher loadings. | Optimal dispersion of active sites is achieved at a specific loading; agglomeration occurs at higher concentrations. | researchgate.net |

| Calcination Temperature | Affects phase composition (monoclinic vs. tetragonal ZrO₂) and surface area. | Determines the final structure and stability of the catalyst, influencing active site availability. | researchgate.net |

Specific Catalytic Reactions

The unique properties of catalysts derived from calcium;propan-2-olate;zirconium(4+) make them suitable for a variety of important chemical transformations, from environmental applications to fine chemical synthesis.

CO₂ Hydrogenation and Fischer-Tropsch Synthesis Analogues

Catalysts containing zirconia are of significant interest for the hydrogenation of carbon dioxide (CO₂). researchgate.net The combination of CaO with a Cu/ZrO₂ catalyst has been investigated for CO₂ hydrogenation, with results showing that the final product selectivity is highly dependent on the catalyst preparation. researchgate.net When CaO is present, it can facilitate the growth of long-chain hydrocarbons. researchgate.net Zirconia is often used as a support or promoter because it can enhance the dispersion of the active metal and improve catalyst stability. researchgate.netnih.gov

| Reaction | Catalyst System | Key Finding | Source |

|---|---|---|---|

| CO₂ Hydrogenation | Cu/ZrO₂ combined with CaO | The presence of CaO promotes the formation of longer-chain hydrocarbons. | researchgate.net |

| CO₂ Hydrogenation | Metal/Zirconia | The active metal (e.g., Cu, Ag, Ni) determines the main product (methanol vs. methane). The metal-zirconia interface is crucial. | researchgate.net |

| Fischer-Tropsch Synthesis | RuKY + Sulfated Zirconia | The sulfated zirconia co-catalyst significantly increases the formation of branched paraffins. | acs.org |

Organic Transformations (e.g., Condensation, Transesterification, Nifedipine (B1678770) Synthesis)

The strong basicity of CaO-ZrO₂ catalysts makes them highly effective for various base-catalyzed organic reactions.

Condensation Reactions : Solid base catalysts like CaO supported on zirconia are highly active for aldol-type condensation reactions, such as the self-condensation of acetone. researchgate.net The catalytic activity shows a strong correlation with the number of strong base sites on the catalyst surface. researchgate.net Calcium-based nanoparticles have also been shown to be efficient catalysts for Knoevenagel condensation, a key carbon-carbon bond-forming reaction. orientjchem.org Zirconium-containing complexes are also used as catalysts for condensation reactions to produce materials like rubbers and resins. google.com

Transesterification : This reaction is central to the production of biodiesel and other valuable esters. beilstein-journals.org CaO-based catalysts, including those supported on zirconia, are highly active for the transesterification of vegetable oils and other esters. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.org The reaction involves the conversion of triglycerides into fatty acid alkyl esters. beilstein-journals.org CaO/ZrO₂ systems have demonstrated high activity, which is attributed to their strong basic sites. researchgate.net The efficiency of these catalysts allows for high yields (97-99%) under relatively mild conditions. beilstein-journals.org

Nifedipine Synthesis : Nifedipine is a calcium channel blocker, and its synthesis often involves a multicomponent reaction known as the Hantzsch synthesis. mdpi.comnih.gov Zirconia-based catalysts, particularly those modified to enhance their acidity, have been successfully employed in nifedipine synthesis. mdpi.com For example, a mesostructured silica-zirconia composite modified with tungstophosphoric acid showed good yields, which could be significantly improved using microwave irradiation. mdpi.com The synthesis of nifedipine isosteres, which are structurally similar compounds, is also an active area of research where various catalytic systems are explored. frontiersin.org

Mechanistic Pathways of Catalytic Processes

Understanding the reaction mechanisms on the surface of CaO-ZrO₂ catalysts is essential for optimizing their performance.

For base-catalyzed reactions like transesterification , the mechanism on a CaO surface is well-established. It begins with the deprotonation of the alcohol (e.g., methanol) by a basic site on the catalyst surface, forming a methoxide (B1231860) anion. This strong nucleophile then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate, which subsequently rearranges to form the fatty acid methyl ester and a diglyceride anion. The catalyst is regenerated when the diglyceride anion abstracts a proton from the catalyst surface. researchgate.net The role of the CaO-ZrO₂ system is to provide these crucial basic sites in a highly active and stable form.

In CO₂ hydrogenation , the pathway depends heavily on the catalyst composition. On Cu/ZrO₂ systems, the reaction is thought to proceed via the formation of intermediate species like formates on the catalyst surface. dtu.dk The zirconia support is not merely an inert carrier; it actively participates by creating specific active sites at the interface with the metal particles. researchgate.net The presence of surface carbonates can also play a significant role, potentially shielding active sites and enhancing methanol (B129727) selectivity. nih.gov

For condensation reactions over basic sites, the mechanism involves the initial abstraction of an acidic proton from one of the reactants (e.g., the α-proton of a ketone or an active methylene (B1212753) compound) by a basic site on the catalyst. orientjchem.org This generates a carbanion or enolate, which then acts as a nucleophile, attacking the carbonyl group of the second reactant molecule. Subsequent dehydration steps lead to the final condensed product. The strength and density of the basic sites on the CaO-ZrO₂ surface are determinant factors for the reaction rate. researchgate.net

Acid-Base Properties and Their Correlation with Catalytic Activity

The catalytic function of metal alkoxides is intrinsically linked to their acid-base characteristics. Zirconium(IV) centers in compounds like zirconium isopropoxide are classic examples of Lewis acids, readily coordinating with Lewis bases to activate substrates. rsc.org The catalytic activity of zirconia (ZrO₂), often derived from alkoxide precursors, has been directly correlated with the presence and strength of Lewis acid sites on its surface. scielo.org.arresearchgate.net

In the context of the calcium-zirconium isopropoxide complex, the zirconium atom acts as the primary Lewis acidic site. The electron-donating isopropoxide ligands modulate the strength of this acidity. The presence of the electropositive calcium ion, bridged to the zirconium center via alkoxide ligands, can further influence the electronic density at the zirconium core. This interaction can either enhance or temper its Lewis acidity, thereby tuning the catalyst's activity for specific reactions. For instance, in reactions proceeding through substrate activation via coordination to a Lewis acid, a higher positive charge on the Zr cation, indicative of strong Lewis acidity, is often beneficial. scielo.org.ar

The nature of the catalyst precursor and its preparation method significantly impacts the resulting acid-base properties. Zirconia derived from the hydrolysis of zirconium n-propoxide, for example, exhibits different types of hydroxyl groups and surface acidity compared to that derived from inorganic salts like ZrOCl₂. scielo.org.ar Catalysts prepared from alkoxide routes may retain carbonate species from precursor decomposition, which can influence surface properties and must be removed through calcination to expose the active acid sites. scielo.org.ar

| Catalyst System | Acidity Type | Probing Method/Reaction | Correlation with Activity |

| ZrO₂ from alkoxide | Lewis Acid | FTIR of adsorbed lutidine, i-propanol dehydration | Catalytic activity for dehydration is linked to Lewis acid sites. scielo.org.ar |

| Zr-SBA-15 | Lewis Acid | Meerwein-Ponndorf-Verley (MPV) Reduction | Outstanding catalytic activity in the reduction of various carbonyl compounds is attributed to accessible Lewis acid sites. researchgate.net |

| ZrO₂-based mixed oxides | Lewis Acid | Temperature-Programmed Ammonia Desorption (TPAD) | Lower acid site density, combined with high surface area, was correlated with better catalytic activity in CO₂ hydrogenation. mdpi.com |

The principle of acid-base catalysis dictates that the catalyst provides a lower energy pathway by stabilizing transition states through proton or electron pair donation/acceptance. numberanalytics.comcreative-enzymes.com For the Ca-Zr system, the zirconium center serves as the electron pair acceptor (Lewis acid), activating substrates for subsequent transformation.

Reaction Kinetics and Reaction Intermediates

Kinetic studies provide invaluable mechanistic insights into how catalysts like calcium;propan-2-olate;zirconium(4+) function. While specific kinetic data for this heterobimetallic complex is scarce, extensive research on related zirconium(IV) isopropoxide and calcium-based catalysts in ring-opening polymerization (ROP) offers a strong foundation for understanding its likely behavior.

Rate Law: Rate = k[Zr][Epoxide]

This rate law suggests that the coordination and ring-opening of the epoxide is the rate-determining step in the catalytic cycle. The proposed mechanism involves initiation by the isopropoxide group, which attacks the anhydride (B1165640) to form a zirconium carboxylate intermediate. This intermediate then reacts with the epoxide in the rate-limiting step to regenerate a zirconium alkoxide, which propagates the polymer chain. nih.gov

In contrast, studies on dinuclear calcium complexes for the same ROCOP reaction revealed a different kinetic profile: half-order dependence on the catalyst concentration and first-order dependence on the cyclic anhydride concentration. rsc.org This points to a different, mononuclear active species and suggests that the ring-opening of the anhydride is the rate-limiting step. rsc.org The behavior of a mixed Ca-Zr system would likely exhibit kinetics that are a hybrid or modification of these individual behaviors, depending on the active species formed in solution.

The Meerwein-Ponndorf-Verley (MPV) reduction and the Tishchenko reaction are other key applications where zirconium alkoxides show high activity. wikipedia.orgyoutube.comillinois.edu The mechanism of the MPV reduction is believed to proceed through a six-membered cyclic transition state where the carbonyl substrate and the sacrificial alcohol are both coordinated to the Lewis acidic zirconium center, facilitating a direct hydride transfer. wikipedia.org The Tishchenko reaction, which dimerizes an aldehyde to an ester, proceeds via a hemiacetal intermediate formed from two aldehyde molecules coordinated to the metal alkoxide catalyst, followed by an intramolecular hydride shift. organic-chemistry.orgnih.gov

The following table presents selected kinetic data from relevant catalytic systems.

| Catalyst System | Reaction | Monomers | Key Kinetic Findings | Polymer Characteristics |

| [Zr(L1)(OiPr)2]/DMAP cdnsciencepub.com | ROCOP | Cyclohexene Oxide (CHO), Phthalic Anhydride (PA) | Rate = k[Zr][CHO]1[PA]0 | Mn = 5.2 kg/mol , Đ = 1.12 |

| [Zr(L)(OiPr)2] nih.gov | ROCOP | Butylene Oxide (BO), Phthalic Anhydride (PA) | Rate = k[Zr]1[BO]1[PA]0 | Mn = 8.2 kg/mol , Đ = 1.10 |

| Dinuclear Ca Complex rsc.org | ROCOP | Cyclohexene Oxide (CHO), Phthalic Anhydride (PA) | Rate = k[Ca]0.5[PA]1 | Mn = 10.4 kg/mol , Đ = 1.15 |

| Zr-SBA-15 researchgate.net | MPV Reduction | Cyclohexanone, i-PrOH | 95% conversion in 6h at 110 °C | N/A |

These studies collectively indicate that a catalyst system based on calcium;propan-2-olate;zirconium(4+) would likely operate through Lewis acid activation at the zirconium center. The reaction kinetics would be highly dependent on the specific transformation, with intermediates such as coordinated substrates, metal alkoxides, and metal carboxylates playing crucial roles in the catalytic cycle. The presence of calcium would be expected to modulate the stability of these intermediates and the energy barriers of the transition states, offering a pathway to enhanced catalytic performance.

Theoretical and Computational Investigations of Calcium;propan 2 Olate;zirconium 4+ Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For systems related to calcium;propan-2-olate;zirconium(4+), DFT calculations provide fundamental insights into the distribution of electrons and the nature of the atomic bonds.

Detailed DFT studies on related materials, such as calcium zirconate (CaZrO3) and other calcium or zirconium complexes, serve as a blueprint for understanding the target compound. iaea.orgnih.gov These studies typically involve optimizing the molecule's geometry to find its lowest energy state and then calculating various electronic properties. mdpi.comnih.gov Key analyses include the calculation of the Density of States (DOS), which shows the number of available electronic states at each energy level, and the band structure, which reveals the electronic band gap. mdpi.comiaea.orgcdmf.org.br For instance, in CaZrO3, theoretical studies show hybridization between the d-orbitals of zirconium and the p-orbitals of oxygen, indicating strong covalent bonding characteristics. iaea.orgcdmf.org.br

Furthermore, analytical methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the nature of the chemical bonds. nih.govnih.gov These calculations can determine the degree of ionic versus covalent character in the metal-oxygen bonds. nih.gov For example, studies on Ca(II) complexes show that Ca-N bonds have a more significant ionic contribution compared to Zn-N bonds. nih.govnih.gov Similarly, investigations into Zr-F interactions have been used to quantify bond strength. nih.gov Applying these techniques to calcium;propan-2-olate;zirconium(4+) would elucidate the electronic interactions between the calcium, zirconium, and the propan-2-olate ligands.

Table 1: Summary of DFT Findings for Related Zirconium and Calcium Compounds

| Compound/System | DFT Functional Used | Key Findings | Reference(s) |

| Cubic ZrO₂ | B3LYP | Calculated band gap of 5.17 eV; Zr-O bond length of 2.21 Å. | mdpi.com |